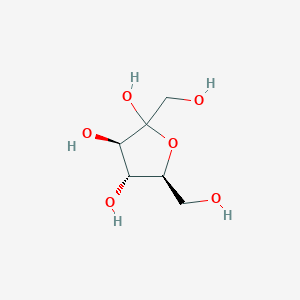
L-fructofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-fructofuranose is a monosaccharide and the L-enantiomer of fructofuranose. It is a five-membered ring form of fructose, a ketohexose, and is commonly found in various natural sources such as fruits and honey. The molecular formula of this compound is C6H12O6, and it plays a significant role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-fructofuranose can be synthesized through the isomerization of L-glucose or L-mannose under acidic or enzymatic conditions. The reaction involves the conversion of the aldehyde group of glucose or mannose to a ketone group, forming fructose. This process can be catalyzed by enzymes such as glucose isomerase or by using acidic catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources like inulin, a polysaccharide found in plants. Inulin can be hydrolyzed using acid or enzymes to produce fructose, which can then be separated into its D- and L-forms through chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
L-fructofuranose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-gluconic acid using oxidizing agents like bromine water or nitric acid.
Reduction: It can be reduced to form L-sorbitol using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: This compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups like halogens or amino groups
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid.
Reduction: Sodium borohydride, hydrogen with a catalyst.
Substitution: Halogens (chlorine, bromine), amino groups.
Major Products Formed
Oxidation: L-gluconic acid.
Reduction: L-sorbitol.
Substitution: Halogenated or aminated derivatives of this compound
Applications De Recherche Scientifique
L-fructofuranose has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a standard in chromatographic analysis.
Biology: Studied for its role in metabolic pathways and as a substrate for enzyme assays.
Medicine: Investigated for its potential therapeutic effects, including its use in prebiotic formulations to promote gut health.
Industry: Utilized in the production of sweeteners and as a functional ingredient in food products
Mécanisme D'action
L-fructofuranose exerts its effects through various molecular targets and pathways:
Metabolic Pathways: It is involved in glycolysis and the pentose phosphate pathway, where it is phosphorylated and further metabolized to produce energy.
Enzyme Interaction: Acts as a substrate for enzymes like fructokinase and aldolase, facilitating various biochemical reactions.
Prebiotic Effects: In the gut, this compound promotes the growth of beneficial bacteria like Lactobacilli and Bifidobacteria, enhancing gut health and modulating the immune response
Comparaison Avec Des Composés Similaires
L-fructofuranose can be compared with other similar compounds such as:
D-fructofuranose: The D-enantiomer of fructofuranose, commonly found in nature and widely used in the food industry.
L-glucose: An aldohexose and the L-enantiomer of glucose, less common in nature but used in various biochemical studies.
L-sorbitol: A sugar alcohol derived from the reduction of this compound, used as a sweetener and in medical applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its interaction with enzymes and other biomolecules. This uniqueness makes it valuable in research focused on stereospecific reactions and metabolic studies .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m0/s1 |
Clé InChI |
RFSUNEUAIZKAJO-NSHGFSBMSA-N |
SMILES isomérique |
C([C@H]1[C@@H]([C@H](C(O1)(CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826312.png)
![1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione](/img/structure/B11826316.png)

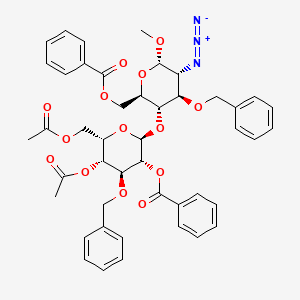


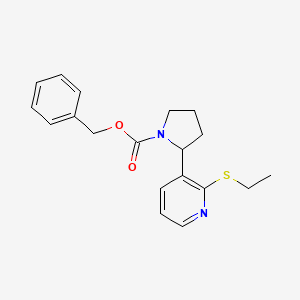
![5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11826370.png)
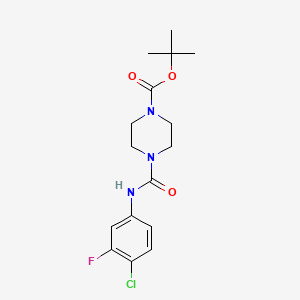

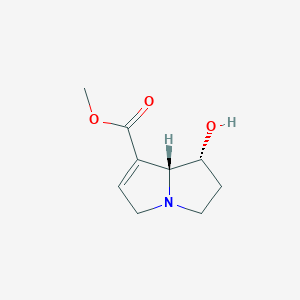
![(4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine](/img/structure/B11826396.png)
![7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11826403.png)
